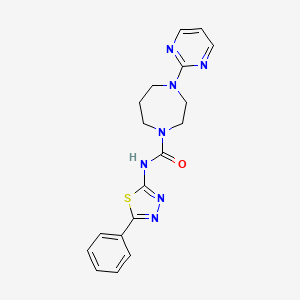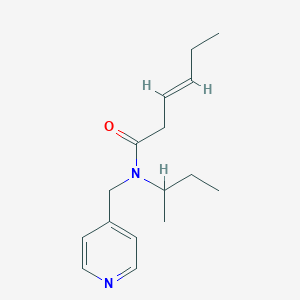![molecular formula C16H29NO2 B4260817 N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B4260817.png)
N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide
Overview
Description
N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide is a compound that has attracted the attention of scientists due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mechanism of Action
The mechanism of action of N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide involves the modulation of various neurotransmitters in the brain. This compound acts as a GABA receptor agonist, which leads to the inhibition of neurotransmitter release. It also acts on the voltage-gated sodium channels, which helps to reduce the excitability of neurons.
Biochemical and Physiological Effects:
N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound also has analgesic properties, which help to reduce pain sensation. It has been found to have anticonvulsant effects, which make it a potential treatment option for epilepsy.
Advantages and Limitations for Lab Experiments
The advantages of using N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide in lab experiments include its high purity and good yield. This compound has also been extensively studied, which makes it a reliable research tool. However, one limitation of using this compound is that it is relatively expensive, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential use in the treatment of chronic pain conditions. Further research is also needed to study the long-term effects of this compound and its safety profile.
Conclusion:
In conclusion, N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide is a compound with potential applications in the field of medicine. Its synthesis method has been optimized to yield a high purity product with a good yield. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential applications of this compound in the treatment of various medical conditions.
Scientific Research Applications
N-[(2R*,4S*,6R*)-2-cyclohexyl-6-propyltetrahydro-2H-pyran-4-yl]acetamide has been studied for its potential applications in the treatment of various medical conditions. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
N-[(2R,4S,6R)-2-cyclohexyl-6-propyloxan-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-3-7-15-10-14(17-12(2)18)11-16(19-15)13-8-5-4-6-9-13/h13-16H,3-11H2,1-2H3,(H,17,18)/t14-,15+,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCQTWFVOHEET-ARFHVFGLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(CC(O1)C2CCCCC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@@H](C[C@@H](O1)C2CCCCC2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(4-methylbenzyl)acetamide](/img/structure/B4260739.png)
![N-(dicyclopropylmethyl)-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4260741.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)



![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-[(2-thienylmethyl)amino]benzamide](/img/structure/B4260766.png)

![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4260793.png)
![N-(3-{4-[2-(hydroxymethyl)benzyl]piperazin-1-yl}-3-oxopropyl)acetamide](/img/structure/B4260803.png)
![1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B4260811.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B4260812.png)
![1-{2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4260827.png)
![N'-cyclopentyl-N-methyl-N-[(1R)-1-(1-naphthyl)ethyl]succinamide](/img/structure/B4260834.png)